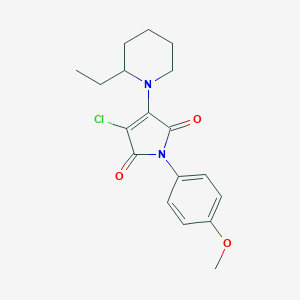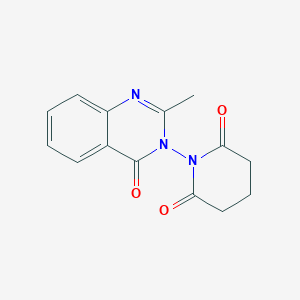
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione, also known as MQP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. MQP has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). These enzymes play important roles in inflammation and cell signaling, and their inhibition by 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. In vivo studies have shown that 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione can improve cognitive function in animal models of Alzheimer's disease and can protect against neurotoxicity induced by amyloid-beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity samples. Additionally, its broad range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. One area of interest is the development of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione's potential as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione and to identify potential targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves a multi-step process that begins with the reaction of 2-methyl-4-oxoquinazoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine-2,6-dione in the presence of a base to yield 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
6155-00-6 |
|---|---|
Nombre del producto |
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione |
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-(2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9-15-11-6-3-2-5-10(11)14(20)16(9)17-12(18)7-4-8-13(17)19/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
PHOAZYVBWPGFPH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



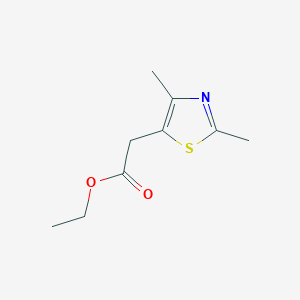
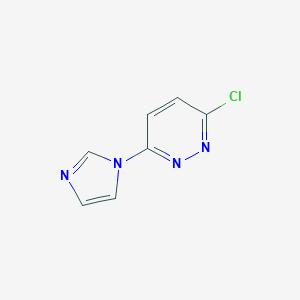
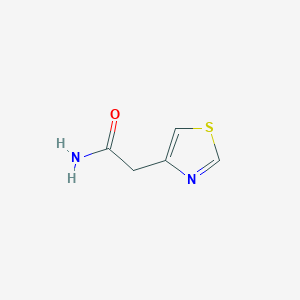
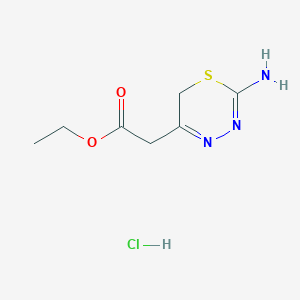
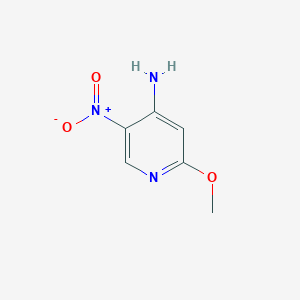
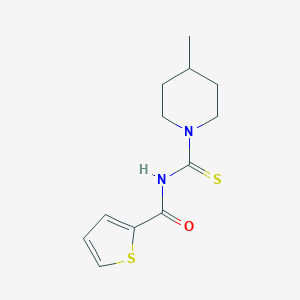
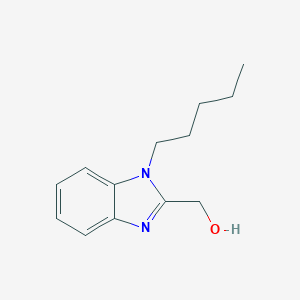
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
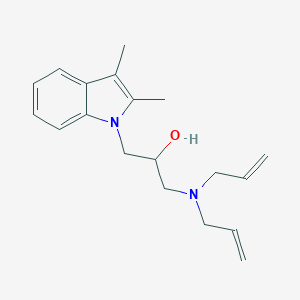
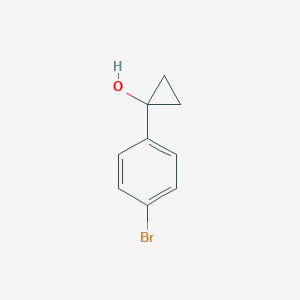
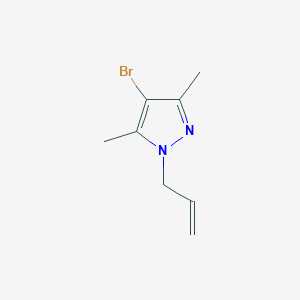
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
